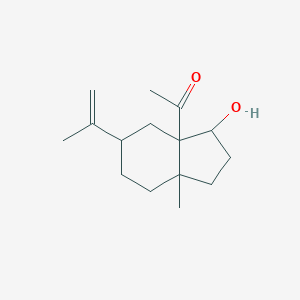
Cyperolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyperolone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.
科学的研究の応用
Introduction to Cyperolone
This compound, a sesquiterpenoid derived from the plant Cyperus rotundus, has garnered attention for its diverse applications in scientific research. This compound is known for its potential therapeutic properties and has been studied extensively in various fields, including pharmacology, agriculture, and biochemistry. This article provides a detailed overview of the applications of this compound, supported by case studies and data tables that highlight its significance in scientific research.
Medicinal Applications
This compound has been investigated for its potential medicinal properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. A study highlighted its efficacy against specific bacterial strains, suggesting potential use in developing new antibiotics .
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways, which has been documented in several studies .
- Antioxidant Effects : The compound's ability to scavenge free radicals positions it as a potential agent in preventing oxidative stress-related diseases .
Agricultural Applications
This compound's applications extend into agriculture, particularly in pest management:
- Natural Pesticide : Studies have demonstrated that this compound can act as a natural insect repellent. Its effectiveness against specific agricultural pests suggests it could be integrated into sustainable pest management strategies .
- Plant Growth Regulator : Research indicates that this compound may influence plant growth and development, potentially enhancing crop yields when used appropriately .
Biochemical Research
In biochemical research, this compound serves as a valuable tool:
- Biochemical Pathway Studies : this compound is utilized to elucidate metabolic pathways in plants and microorganisms, aiding in the understanding of secondary metabolite production .
- Phytochemical Screening : It is frequently included in phytochemical studies to assess the bioactive compounds present in various plant species, contributing to the field of ethnopharmacology .
Case Study 1: Antimicrobial Efficacy
A study published in Organic Letters explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at low concentrations, supporting its potential as an alternative antimicrobial agent .
Case Study 2: Agricultural Impact
Research conducted on the application of this compound as a natural pesticide demonstrated a significant reduction in pest populations in controlled trials. The results highlighted not only its effectiveness but also its safety for non-target organisms, making it an environmentally friendly option for pest control .
Table 1: Summary of this compound's Biological Activities
Table 2: Synthesis Steps of this compound
| Step Number | Description |
|---|---|
| 1 | Starting from (R)-(-)-carvone |
| 2 | Platinum-catalyzed cycloisomerization |
| ... | Additional steps leading to final product |
特性
CAS番号 |
13741-46-3 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1 |
InChIキー |
YALFFHSIVPCNLF-QPSCCSFWSA-N |
SMILES |
CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C |
正規SMILES |
CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |
melting_point |
41-42°C |
物理的記述 |
Solid |
同義語 |
cyperolone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















